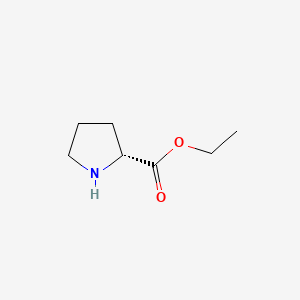

(R)-Ethyl pyrrolidine-2-carboxylate

Description

Significance of Chiral Pyrrolidine (B122466) Derivatives as Fundamental Building Blocks in Organic Synthesis

Chiral pyrrolidine derivatives are indispensable tools in the arsenal (B13267) of synthetic organic chemists. nih.govacs.org Their rigid, five-membered ring structure provides a well-defined stereochemical environment, making them ideal starting materials and intermediates for the construction of enantiomerically pure compounds. nih.govthieme-connect.de The pyrrolidine nucleus is a core structural feature in numerous natural products, including alkaloids, and is a prevalent motif in many U.S. FDA-approved pharmaceuticals. nih.govacs.org This biological and pharmacological significance has fueled extensive research into stereoselective methods for their synthesis. nih.gov

The versatility of chiral pyrrolidine derivatives stems from their ability to serve as scaffolds for the introduction of various functional groups with a high degree of stereocontrol. nih.govthieme-connect.de They are frequently employed in the synthesis of complex molecules such as antiviral agents, including those targeting the hepatitis C virus, and other pharmaceutically relevant compounds. nih.gov The development of efficient synthetic routes to these building blocks, often starting from readily available chiral precursors like amino acids, is a testament to their importance in medicinal and organic chemistry. acs.orgacs.org

The Unique Stereochemical Attributes of (R)-Ethyl Pyrrolidine-2-Carboxylate in Enantioselective Transformations

This compound, a specific enantiomer of the ethyl ester of proline, possesses distinct stereochemical characteristics that render it highly valuable in enantioselective transformations. The "R" configuration at the C2 position of the pyrrolidine ring dictates a specific three-dimensional arrangement of the substituents, which can be leveraged to control the stereochemical outcome of a reaction.

This precise stereochemistry is crucial in the field of organocatalysis, where pyrrolidine-based catalysts are of key importance. acs.org The defined spatial orientation of the ethyl carboxylate group and the secondary amine within the (R)-pyrrolidine framework allows for effective chiral recognition and transfer of stereochemical information during a catalytic cycle. This has been demonstrated in various asymmetric reactions where catalysts derived from or incorporating the (R)-pyrrolidine-2-carboxylate motif have been shown to be effective. thieme-connect.de For instance, amidases have exhibited excellent 2R-enantioselectivity in the kinetic resolution and desymmetrization of pyrrolidine-2,5-dicarboxamides, highlighting the enzyme's ability to selectively recognize the (R)-configuration. acs.orgnih.gov

Historical Context and Evolution of Research on Pyrrolidine-2-Carboxylate Stereoisomers and Their Academic Relevance

The study of pyrrolidine-2-carboxylate stereoisomers is deeply rooted in the broader history of amino acid chemistry and natural product synthesis. L-proline, the (S)-enantiomer, is a proteinogenic amino acid and has long been a focal point of research. The pioneering work of chemists like Rapoport in the total synthesis of naturally occurring alkaloids showcased the utility of pyroglutamic acid, a derivative of proline, in constructing complex chiral molecules. acs.org

Over time, research has expanded to include the non-natural (R)-enantiomers, driven by the need for a diverse set of chiral building blocks to access a wider range of stereochemically complex targets. The development of methods to synthesize enantiopure 2,5-disubstituted pyrrolidines, for example, has been a significant area of investigation. acs.org The academic relevance of these stereoisomers is underscored by their application in the development of novel catalysts and their role in probing the mechanisms of stereoselective reactions. acs.orgthieme-connect.de The ability to access both enantiomers of a chiral building block, such as the ethyl ester of pyrrolidine-2-carboxylic acid, is of paramount importance as it allows for the synthesis of both enantiomers of a target molecule, which is often crucial for pharmacological studies.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJHVDIRZNKOX-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96163-72-3 | |

| Record name | ethyl (2R)-pyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of R Ethyl Pyrrolidine 2 Carboxylate

Chemical Transformations and Modifications of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of (R)-Ethyl pyrrolidine-2-carboxylate is amenable to various chemical transformations, enabling the synthesis of a diverse array of derivatives. The secondary amine within the ring is a key site for functionalization.

One common modification is N-alkylation , where the nitrogen atom acts as a nucleophile to form more complex structures. evitachem.com This reaction expands the molecular framework and allows for the introduction of various substituents. For instance, N-alkylation with specific electrophiles is a key step in the synthesis of certain pharmacologically active molecules. nih.gov

Another significant transformation is the acylation of the nitrogen atom. This reaction, typically carried out with acyl chlorides or anhydrides, leads to the formation of amides. This modification can alter the electronic properties and steric environment of the pyrrolidine ring, influencing its reactivity in subsequent steps.

Furthermore, the pyrrolidine ring can participate in cycloaddition reactions . For example, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from the corresponding amino acid ester can lead to the formation of complex polycyclic structures. tandfonline.com These reactions are valuable for creating novel scaffolds for drug discovery.

The pyrrolidine ring itself can be modified through various synthetic strategies. For instance, multicomponent reactions provide an efficient means to synthesize highly substituted pyrrolidine derivatives. nih.govconsensus.app These one-pot reactions can involve the in-situ formation of imines that then undergo cyclization to yield functionalized pyrrolidines. consensus.app

Below is a table summarizing some key transformations of the pyrrolidine ring:

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides, Base | N-Alkyl-pyrrolidine derivatives | evitachem.com |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-pyrrolidine derivatives | |

| Cycloaddition | Azomethine ylides | Polycyclic pyrrolidine derivatives | tandfonline.com |

| Multicomponent Reactions | Aldehydes, Amines, etc. | Highly substituted pyrrolidines | nih.govconsensus.app |

Reactions at the Carboxylate Ester Group

The carboxylate ester group in this compound is another key site for chemical modification, offering a gateway to a variety of functional groups through oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions

While direct oxidation of the ester group is not a common transformation, oxidative processes can be employed on derivatives of this compound. For example, after conversion to other functional groups, oxidation can be a crucial step in the synthesis of complex molecules.

Reduction Reactions

The reduction of the carboxylate ester to an aldehyde or an alcohol is a fundamental transformation. The use of specific reducing agents allows for controlled reduction. For instance, diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde. masterorganicchemistry.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), will typically reduce the ester all the way to the corresponding primary alcohol, (R)-pyrrolidin-2-ylmethanol. nih.gov

Table of Reduction Reactions:

| Reducing Agent | Product | Reference |

| Diisobutylaluminum hydride (DIBAL-H) | (R)-Pyrrolidine-2-carbaldehyde | masterorganicchemistry.com |

| Lithium aluminum hydride (LiAlH4) | (R)-Pyrrolidin-2-ylmethanol | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of the reactivity of the carboxylate ester group. masterorganicchemistry.com This class of reactions allows for the conversion of the ester into a wide range of other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (R)-pyrrolidine-2-carboxylic acid (D-proline), under either acidic or basic conditions. evitachem.comsaskoer.ca Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate workup step. masterorganicchemistry.comsaskoer.ca

Amidation: Reaction of the ester with amines leads to the formation of amides. This transformation is often facilitated by heating or the use of coupling agents. google.com The resulting amides are important intermediates in the synthesis of many biologically active compounds.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethyl group for another alkyl group, a process known as transesterification. pressbooks.pub

Table of Nucleophilic Substitution Reactions:

| Nucleophile | Product | Reference |

| Water (Hydrolysis) | (R)-Pyrrolidine-2-carboxylic acid | evitachem.comsaskoer.ca |

| Amines (Amidation) | (R)-Pyrrolidine-2-carboxamides | google.com |

| Alcohols (Transesterification) | Different (R)-pyrrolidine-2-carboxylates | pressbooks.pub |

Synthesis of Functionalized Derivatives for Subsequent Transformations

The strategic functionalization of this compound is a key strategy for preparing intermediates that can undergo further chemical changes. These derivatives are designed to possess specific reactive handles for subsequent transformations, including bioorthogonal conjugation.

Bioorthogonal Conjugation Reactions and Related Derivatizations (e.g., Amide formation, alkylation, acylation)

The principles of chemical reactivity discussed above are directly applied to the synthesis of functionalized derivatives for more advanced applications.

Amide Formation: As previously mentioned, the formation of amides from the carboxylate ester is a robust reaction. evitachem.com This transformation is fundamental in peptide synthesis, where the pyrrolidine scaffold can be incorporated into peptide chains. sigmaaldrich.com The resulting amide bond is stable and provides a means to link the pyrrolidine core to other molecules.

Alkylation: Alkylation of the pyrrolidine nitrogen introduces a point of diversity and can be used to attach various functional groups. evitachem.com For example, alkylation with a linker containing a terminal alkyne or azide (B81097) can prepare the molecule for bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Acylation: Acylation of the nitrogen provides another handle for further modification. The resulting N-acylpyrrolidine can be further functionalized or used to modulate the properties of the parent molecule.

The synthesis of these functionalized derivatives often involves a multi-step approach, where the reactivity of both the pyrrolidine ring and the carboxylate ester is strategically exploited. For example, a synthetic route might begin with the reduction of the ester to an alcohol, followed by conversion of the alcohol to a leaving group, and subsequent substitution with a nucleophile containing a bioorthogonal handle.

Table of Functionalized Derivatives and Their Potential Subsequent Transformations:

| Initial Derivatization | Functional Group Introduced | Potential Subsequent Transformation | Reference |

| Amidation | Amide | Peptide synthesis, further functionalization of the amide | evitachem.comsigmaaldrich.com |

| N-Alkylation with functionalized alkyl halides | Alkyne, Azide, etc. | Bioorthogonal conjugation (e.g., Click Chemistry) | evitachem.com |

| N-Acylation | Acyl group | Further modification of the acyl chain | |

| Reduction and further modification | Hydroxymethyl, Halomethyl | Nucleophilic substitution to introduce various functionalities | nih.gov |

Mechanistic Investigations of Intermediate Formation and Reaction Pathways (e.g., Imine intermediates)

The chemical reactivity of this compound is centrally defined by the nucleophilicity of its secondary amine and the electrophilicity of the carbonyl group of the ester. A key aspect of its reaction mechanisms, particularly in condensations with carbonyl compounds, is the formation of imine or, more accurately, iminium ion intermediates. These transient species are highly electrophilic and are pivotal in a variety of carbon-carbon bond-forming reactions, leading to the synthesis of complex heterocyclic structures.

The formation of an iminium ion from a secondary amine like this compound and an aldehyde or ketone is a reversible process, typically catalyzed by acid. hw.ac.uknih.gov The generally accepted mechanism proceeds through the initial nucleophilic attack of the secondary amine onto the carbonyl carbon of the aldehyde or ketone. This is followed by proton transfer to form a carbinolamine intermediate. In an acidic medium, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water, driven by the nitrogen lone pair, results in the formation of a cationic iminium species. hw.ac.ukmdpi.com This iminium ion is a potent electrophile and is central to reactions such as the Pictet-Spengler, Mannich, and various multicomponent reactions. mdpi.comnih.gov

A prominent example illustrating the role of iminium intermediates is the Pictet-Spengler reaction, which is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. nih.govnih.govresearchgate.net In this reaction, a β-arylethylamine condenses with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product. mdpi.com When derivatives of proline, such as this compound, are employed in reactions with suitable aromatic aldehydes, they can engage in Pictet-Spengler-type cyclizations. The reaction is initiated by the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring.

The rate of imine/iminium ion formation is pH-dependent. At very low pH, the amine nucleophile is protonated, inhibiting the initial nucleophilic attack. Conversely, at high pH, the protonation of the carbinolamine intermediate is slow, hindering the elimination of water. Therefore, these reactions are often carried out in weakly acidic conditions to achieve an optimal rate. nih.gov

In the context of multicomponent reactions, this compound can react with an aldehyde and a third component (a nucleophile) in a single pot. The in situ formation of the electrophilic iminium ion from the pyrrolidine derivative and the aldehyde is the key step that initiates the cascade, allowing for the subsequent addition of the third reacting partner. nih.gov For instance, in a three-component reaction involving an aldehyde, an amine, and a 1,1-cyclopropanediester, an aldimine is generated in situ, which then reacts further to produce substituted pyrrolidines. nih.gov

Computational and experimental studies, including NMR spectroscopy, have been employed to investigate the stability and reactivity of pyrrolidine-derived iminium ions. These studies provide quantitative data on the equilibrium positions between different iminium ions and carbonyl compounds, offering insights into which species will predominate in a given reaction mixture. beilstein-journals.org Such investigations are crucial for understanding and predicting the outcomes of complex reaction sequences involving these intermediates.

The following table presents representative data from a study on the three-component reaction for the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which proceeds via an imine intermediate. While this specific study does not use this compound, it illustrates the optimization of reactant ratios to maximize the yield of the product formed through an imine intermediate pathway.

| Entry | Reactant Ratio (Aldehyde:Aniline:Dioxovalerate) | Concentration (mmol/mL) | Yield (%) |

| 1 | 1:1:1 | 0.5:0.5:0.5 | 70 |

| 2 | 1:1:1.5 | 0.5:0.5:0.75 | 77 |

| 3 | 1.5:1:1 | 0.75:0.5:0.5 | 80 |

| 4 | 1:1.5:1 | 0.5:0.75:0.5 | 67 |

| Data adapted from a study on the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org |

This data demonstrates that the concentration of the aldehyde has a significant impact on the reaction yield, which is consistent with the proposed mechanism where the formation of the imine intermediate is a crucial step. beilstein-journals.org An increase in the aldehyde concentration shifts the equilibrium towards the formation of the iminium species, leading to a higher product yield. beilstein-journals.org

Applications of R Ethyl Pyrrolidine 2 Carboxylate As a Chiral Synthon in Complex Molecular Assembly

Contribution to the Asymmetric Synthesis of Biologically Relevant Molecules

The inherent chirality of (R)-ethyl pyrrolidine-2-carboxylate allows chemists to introduce a specific stereocenter at the C2 position of the pyrrolidine (B122466) ring early in a synthetic sequence. This control is crucial for producing enantiomerically pure molecules, which is often a strict requirement for therapeutic efficacy and safety.

The pyrrolidine motif is a cornerstone in the architecture of numerous pharmaceuticals. nih.gov this compound serves as a readily available chiral starting material for the synthesis of key intermediates used in the production of several classes of drugs.

ACE Inhibitors : Angiotensin-converting enzyme (ACE) inhibitors are a class of medications used to manage hypertension and heart failure. nih.gov Many of these drugs, such as Enalapril and Lisinopril, feature a substituted proline structure. The (R)-pyrrolidine core of the carboxylate provides the necessary stereochemistry for effective binding to the ACE enzyme. nih.gov Synthetic strategies often involve modifying the pyrrolidine nitrogen and the ethyl ester of the starting material to build the complex side chains characteristic of these inhibitors.

Carbapenems : Carbapenems are a class of broad-spectrum beta-lactam antibiotics. Their core structure is a bicyclic system where a pyrrolidine ring is fused to the beta-lactam. This compound can be elaborated through multi-step sequences to form the substituted pyrrolidine ring that is ultimately fused to create the carbapenem (B1253116) nucleus, for instance, in the synthesis of intermediates for drugs like Meropenem.

Antiviral Agents : The pyrrolidine ring is a structural feature in various antiviral compounds. iucr.org For example, it can serve as a scaffold in the synthesis of nucleoside analogues or inhibitors of viral enzymes like protease or neuraminidase. The synthesis of the carbocyclic analogue of 5-ethyl-2'-deoxyuridine, a compound with activity against herpes simplex viruses, demonstrates the utility of related cyclic structures in antiviral drug development. nih.gov While direct synthesis from this compound is specific to the target molecule, its role as a chiral pyrrolidine source is a well-established strategy in the field.

The following table summarizes the application of the this compound scaffold in generating important pharmaceutical intermediates.

| Drug/Intermediate Class | Therapeutic Application | Role of this compound |

| ACE Inhibitor Intermediates | Hypertension, Heart Failure nih.gov | Provides the core chiral pyrrolidine structure. |

| Carbapenem Precursors | Bacterial Infections | Serves as a building block for the fused pyrrolidine ring. |

| Antiviral Scaffolds | Viral Infections nih.govnih.gov | Acts as a chiral scaffold for enzyme inhibitors or nucleoside analogues. |

Natural products are a rich source of inspiration for drug discovery, often possessing complex and potent biological activities. Many of these molecules, particularly alkaloids, contain the pyrrolidine ring system. nih.govrsc.org The synthesis of these complex targets often relies on a "chiral pool" approach, where enantiomerically pure starting materials like this compound are used.

Its integration into synthetic pathways allows for the stereocontrolled construction of key fragments of the target natural product. For instance, it can be a precursor in the synthesis of polyhydroxylated pyrrolidines, which are known inhibitors of glycosidase enzymes and hold potential as antidiabetic agents. nih.gov The defined stereochemistry of the starting material is transferred through the synthetic steps, ensuring the final natural product is obtained as a single enantiomer, which is critical for its biological function. The biosynthesis of many alkaloids involves cyclization reactions to form the pyrrolidine ring, a process that synthetic chemists mimic using building blocks like this compound. nih.gov

Development of Chiral Ligands and Organocatalysts for Asymmetric Catalysis

Beyond its role as a structural component of a final target, this compound is a foundational molecule for the development of catalysts that can induce chirality in chemical reactions. This field, known as asymmetric catalysis, is essential for green and efficient chemical synthesis.

The pyrrolidine scaffold, derived from proline, is central to many of the most successful organocatalysts. nih.gov These small organic molecules can catalyze reactions with high enantioselectivity, mimicking the function of large enzymes. The (R)-pyrrolidine structure can be modified, for example, by converting the ethyl ester to an amide, to create a new class of catalysts. These catalysts are often used in key carbon-carbon bond-forming reactions, such as the aldol (B89426) or Michael reaction, to produce chiral products. nih.gov

Furthermore, the pyrrolidine framework is used to build chiral ligands for transition metal catalysis. The nitrogen and a modified carboxylate group can coordinate to a metal center (e.g., rhodium, iridium, palladium), creating a chiral environment around it. When this metal complex catalyzes a reaction, such as a hydrogenation or C-H functionalization, its chirality is transferred to the product molecule, often with very high levels of stereoselectivity. acs.org The rigidity and well-defined stereochemistry of the pyrrolidine ring are key to creating a predictable and effective chiral pocket around the metal.

| Catalyst Type | Originating Scaffold | Typical Application |

| Proline-derived Organocatalysts | This compound | Asymmetric Aldol, Mannich, and Michael reactions nih.gov |

| Chiral Phosphine (B1218219) Ligands | This compound | Asymmetric Hydrogenation, Cross-Coupling reactions |

| Dirhodium Tetracarboxylate Catalysts | Modified Pyrrolidine Ligands | Asymmetric C-H Functionalization, Cyclopropanation acs.org |

Applications in Conformational Analysis and Peptide Chemistry

The constrained, cyclic nature of the pyrrolidine ring in this compound has significant implications for the shape and structure of larger molecules, particularly peptides. sigmaaldrich.com Proline and its derivatives are unique among the proteinogenic amino acids because their side chain loops back to connect to the nitrogen atom of the backbone. This creates a rigid structure that restricts the conformational flexibility of a peptide chain.

In peptide chemistry, incorporating derivatives of this compound is a strategy to induce specific turns or secondary structures (e.g., beta-turns) in synthetic peptides or peptidomimetics. kent.ac.uk By controlling the conformation of a peptide, scientists can stabilize desired structures, enhance binding affinity to biological targets, or improve metabolic stability. The fixed geometry of the pyrrolidine ring is also exploited in conformational analysis, where it serves as a rigid anchor to study the spatial arrangement and interactions of different parts of a molecule. This is crucial for understanding structure-activity relationships in drug design. nih.gov

Advanced Spectroscopic and Stereochemical Characterization of R Ethyl Pyrrolidine 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of (R)-Ethyl pyrrolidine-2-carboxylate and its derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the molecular framework and the stereochemical orientation of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of (R)-Ethyl pyrrolrolidine-2-carboxylate displays characteristic signals that can be assigned to the various protons within the molecule. The presence of two conformational rotamers in solution is often reflected in the ¹H and ¹³C NMR spectra of proline derivatives. nih.gov For instance, in a related derivative, two distinct sets of signals were observed for several protons, indicating the presence of these rotamers. nih.gov The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, allowing for the clear resolution of individual carbon signals. oregonstate.edu The carbon of the carbonyl group in the ester typically appears in the range of 170-185 ppm. libretexts.org Carbons in the pyrrolidine (B122466) ring and the ethyl group will have distinct chemical shifts based on their connectivity and proximity to electronegative atoms like nitrogen and oxygen. oregonstate.edulibretexts.org For example, the carbon attached to the oxygen of the ester (OCH₂) will have a chemical shift in the range of 60-80 ppm. oregonstate.edu

Stereochemical Assignment: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in determining the stereochemistry. nih.gov NOE experiments can reveal through-space interactions between protons, which helps in establishing the relative configuration of substituents on the pyrrolidine ring. nih.gov Furthermore, the coupling constants between protons can provide information about the dihedral angles and, consequently, the conformation of the five-membered ring. researchgate.net In studies of proline-containing peptides, NMR has been used to differentiate between cis and trans isomers around the amide bond. nih.gov

Below is a table summarizing typical predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| C=O | - | 170-185 |

| CH (pyrrolidine ring, α to C=O) | 3.5-4.0 | 58-62 |

| CH₂ (pyrrolidine ring) | 1.8-2.3 | 25-35 |

| CH₂ (pyrrolidine ring, adjacent to N) | 2.8-3.3 | 45-50 |

| NH | 1.5-3.0 | - |

| O-CH₂ (ethyl group) | 4.0-4.3 (quartet) | 60-62 |

| CH₃ (ethyl group) | 1.1-1.4 (triplet) | 14-15 |

| Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis.

Molecular Weight Determination: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to determine the molecular weight of the compound. nih.gov For this compound (C₇H₁₃NO₂), the expected molecular weight is approximately 143.18 g/mol . nih.govglpbio.com ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.

Fragmentation Analysis: Upon ionization, the molecule can undergo fragmentation, and the resulting fragmentation pattern provides valuable structural information. The fragmentation of the pyrrolidine ring and the loss of the ethyl ester group are characteristic fragmentation pathways. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule. For example, a common fragment would correspond to the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

Single Crystal X-ray Diffraction for Absolute Configuration Determination and Detailed Crystal Structure Analysis

Single crystal X-ray diffraction is the definitive method for determining the absolute configuration and obtaining a detailed three-dimensional structure of a crystalline compound.

Absolute Configuration: For a chiral molecule like this compound, X-ray diffraction can unambiguously establish the 'R' configuration at the stereocenter. nih.gov This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. nih.gov

Crystal Structure Analysis: This technique provides precise information on bond lengths, bond angles, and torsion angles within the molecule. researchgate.net It also reveals the conformation of the pyrrolidine ring, which can exist in various puckered forms (e.g., envelope or twist). nih.gov Furthermore, the analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state properties of the compound. researchgate.netnih.gov In the crystal structure of a related derivative, intermolecular hydrogen bonds were observed to link molecules into dimers. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Analysis of Electronic Transitions

Circular Dichroism (CD) spectroscopy is a chiroptical technique that is highly sensitive to the stereochemistry of a molecule. It measures the differential absorption of left and right-handed circularly polarized light.

Chirality Assessment: The CD spectrum of a chiral molecule is a unique fingerprint that can be used to confirm its enantiomeric identity. nih.govnih.gov The (R)- and (S)-enantiomers of a compound will produce mirror-image CD spectra. researchgate.net The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule. nih.gov

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and determining the enantiomeric excess of this compound.

Purity Determination: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to determine the chemical purity of the compound. ambeed.com These techniques separate the target compound from any impurities based on differences in their polarity and interaction with the stationary phase.

Enantiomeric Excess Determination: The determination of enantiomeric excess (ee) is crucial for chiral compounds. This is typically achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method where a chiral stationary phase (CSP) is used to separate the enantiomers. heraldopenaccess.us The differential interaction of the (R) and (S) enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. heraldopenaccess.us

Chiral Gas Chromatography (GC): For volatile compounds or those that can be derivatized to become volatile, chiral GC is an effective technique. nih.govresearchgate.net A chiral capillary column is used to separate the enantiomers. researchgate.net GC can offer high efficiency and sensitivity for determining enantiomeric purity. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives in R Ethyl Pyrrolidine 2 Carboxylate Research

Exploration of Novel Catalytic Systems for Enhanced Enantioselective Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. acs.orgeurekaselect.comnih.gov Proline and its derivatives are themselves effective organocatalysts for various transformations, including aldol (B89426) and Mannich reactions, leveraging the formation of enamine or iminium ion intermediates. nih.govyoutube.com The development of novel proline-based organocatalysts continues to be an active area of research, with a focus on modifying the catalyst structure to fine-tune its reactivity and selectivity. nih.gov For instance, prolinamide-based organocatalysts have shown promise in Michael additions and Biginelli reactions. nih.gov

Transition metal catalysis offers another versatile approach to the enantioselective synthesis of pyrrolidine (B122466) derivatives. Rhodium-catalyzed asymmetric conjugate addition reactions have been successfully employed to create 3-substituted proline analogues with high diastereoselectivity and enantioselectivity. researchgate.netacs.orgthieme-connect.com These methods often utilize chiral phosphine (B1218219) ligands to control the stereochemical outcome of the reaction. Similarly, copper-catalyzed intramolecular C-H amination presents a pathway for the synthesis of pyrrolidines, with mechanistic studies providing insights into the role of the ligand and halide in the catalytic cycle. acs.org Palladium-catalyzed reactions have also been instrumental in the functionalization of the pyrrolidine ring, for example, in the C-3 arylation of proline derivatives. acs.org

Furthermore, biocatalysis, using enzymes to perform chemical transformations, is a rapidly growing field for the synthesis of chiral amines. nih.govacs.orgmiamioh.eduacs.org Enzymes like transaminases can be engineered to exhibit high selectivity for the synthesis of specific enantiomers of chiral amines, offering a green and efficient alternative to traditional chemical methods. nih.govacs.org

The table below summarizes some of the key catalytic systems being explored for the enantioselective synthesis of pyrrolidine derivatives.

| Catalytic System | Reaction Type | Key Features |

| Organocatalysis | Michael Addition, Aldol, Mannich | Metal-free, operational simplicity, readily available catalysts. acs.orgnih.gov |

| Rhodium Catalysis | Conjugate Addition | High diastereo- and enantioselectivity for 3-substituted prolines. researchgate.netacs.org |

| Copper Catalysis | Intramolecular C-H Amination | Synthesis of pyrrolidines from N-halide amides. acs.org |

| Palladium Catalysis | C-H Arylation | Stereospecific functionalization of the pyrrolidine ring. acs.org |

| Biocatalysis | Asymmetric Amination | High enantioselectivity, environmentally friendly conditions. nih.govacs.org |

Integration with Flow Chemistry and Continuous Manufacturing Processes for Scalable Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous manufacturing processes to improve efficiency, safety, and scalability. acs.orgispe.org These technologies offer significant advantages over traditional batch processing, including better heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents.

The synthesis of (R)-Ethyl pyrrolidine-2-carboxylate and its derivatives is well-suited for integration into continuous flow systems. mdpi.com Flow chemistry can facilitate multi-step syntheses without the need for isolating and purifying intermediates, leading to a more streamlined and automated process. mdpi.com For example, a continuous flow process could be designed to sequentially perform a catalytic asymmetric reaction to form the chiral pyrrolidine ring, followed by in-line purification and subsequent functionalization steps.

The use of packed-bed reactors containing immobilized catalysts, such as solid-supported organocatalysts or enzymes, is a particularly promising approach for the continuous synthesis of chiral pyrrolidines. nih.govrsc.org Immobilization enhances catalyst stability, simplifies product separation, and allows for catalyst reuse, contributing to a more sustainable and cost-effective manufacturing process. nih.gov

The benefits of integrating flow chemistry into the synthesis of pyrrolidine derivatives are summarized in the following table:

| Benefit | Description |

| Enhanced Safety | Better control over reaction exotherms and the ability to handle hazardous reagents in small, contained volumes. acs.org |

| Improved Efficiency | Reduced reaction times, higher yields, and automation of multi-step sequences. mdpi.com |

| Scalability | Straightforward scaling by running the process for longer durations or by using parallel reactor systems. |

| Sustainability | Reduced solvent waste and energy consumption, and the potential for catalyst recycling. acs.org |

Application of Chemoinformatics and Data-Driven Approaches in Pyrrolidine Chemistry

The application of chemoinformatics and data-driven approaches is revolutionizing the field of chemical research and development. These computational tools can accelerate the discovery and optimization of new molecules and synthetic routes.

In the context of pyrrolidine chemistry, chemoinformatics can be used to design novel pyrrolidine derivatives with desired properties. By analyzing large datasets of existing compounds and their biological activities, machine learning models can predict the properties of new, virtual compounds, helping to prioritize synthetic targets. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms and the origins of stereoselectivity in asymmetric reactions. acs.org This understanding can guide the rational design of more effective catalysts and reaction conditions.

Data-driven approaches can also be used to optimize reaction conditions. High-throughput experimentation (HTE) platforms can rapidly screen a large number of reaction parameters, such as catalysts, solvents, and temperatures. acs.org The resulting data can then be analyzed using statistical models to identify the optimal conditions for a given transformation.

The integration of computational and experimental approaches creates a powerful workflow for the development of new pyrrolidine-based molecules and synthetic methods.

Potential in Advanced Materials Science and Supramolecular Chemistry Utilizing Pyrrolidine Derivatives

The unique structural and chiral properties of pyrrolidine derivatives, including this compound, make them attractive building blocks for the development of advanced materials and supramolecular assemblies.

Chiral polymers incorporating proline derivatives have been shown to exhibit interesting properties, such as the induction of stable helical structures. acs.orgrsc.org These chiral polymers have potential applications in chiral separation, asymmetric catalysis, and as chiroptical materials. For instance, porous organic polymers (POPs) containing pyrrolidine-based catalytic sites have been developed for heterogeneous organocatalysis. rsc.org

In supramolecular chemistry, the ability of pyrrolidine derivatives to participate in hydrogen bonding and other non-covalent interactions can be exploited to construct well-defined molecular architectures. These assemblies can have applications in areas such as drug delivery, sensing, and molecular recognition. The incorporation of proline derivatives into peptides and peptidomimetics allows for the precise control of conformation, which is crucial for biological activity. nih.govsigmaaldrich.com

The development of "clickable" polyprolines, functionalized with groups like azides, opens up possibilities for creating complex and functional materials through bioorthogonal chemistry. acs.org These materials could find use in various biomedical applications.

The table below highlights some of the potential applications of pyrrolidine derivatives in materials science and supramolecular chemistry:

| Application Area | Examples |

| Chiral Polymers | Helical polymers for chiral separation and catalysis. acs.orgrsc.org |

| Porous Organic Polymers | Heterogeneous catalysts for asymmetric reactions. rsc.org |

| Supramolecular Assemblies | Drug delivery systems, molecular sensors. |

| Peptidomimetics | Conformationally constrained peptides with enhanced biological activity. nih.gov |

| Bioconjugates | "Clickable" polymers for creating functional biomaterials. acs.org |

Q & A

Q. Table 1: Comparative Stability Under Different Conditions

| Condition | Stability | Key Observations |

|---|---|---|

| Aqueous acid (pH 2–6) | High | Hydrolysis negligible |

| Aqueous base (pH >8) | Low | Rapid saponification |

| High temperature (>150°C) | Unstable | Dominant racemization |

Q. Table 2: Industrial vs. Lab-Scale Synthesis

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Process | Batch reactor | Continuous flow |

| Temperature | Reflux (70–80°C) | Automated control (±1°C) |

| Yield | 60–70% | >90% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.